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Introduction: Optimizing narrow-spectrum antibiotics is crucial in combating antimicrobial resistance. A
2024 study investigated the pharmacokinetic (PK) boosting of phenoxymethylpenicillin (penicillin V) using
probenecid. The primary goal was to characterize the influence of probenecid on penicillin-V concentrations

and estimate the pharmacodynamic (PD) target attainment against Streptococcus pneumoniae [1] [2].
Experimental Protocol

The following details the core methodology from the randomized controlled trial [1] [2]:

o Trial Design: A randomized, open-label, cross-over trial in healthy volunteers.
¢ Participants: 20 healthy adults (aged >18 years, eGFR >90 mL/min/1.73 m2, no known penicillin or
probenecid allergy).
¢ Intervention: Participants were randomized in a 1:2:1 ratio to receive one of three dosing schedules.
All participants received the intervention (penicillin-V + probenecid) and control (penicillin-V alone) in
a randomized order, with a minimum 7-day washout period.
¢ Dosing Regimens:
o Control Arm: Penicillin-V at 250 mg, 500 mg, or 750 mg orally, four times daily.
o Intervention Arm: Penicillin-V (at the same dose as control) plus probenecid 500 mg orally,
four times daily.
¢ Pre-Study Dosing: Participants commenced treatment 36 hours before each study visit, taking five
doses at 0, 6, 12, 18, 24, and 30 hours to achieve steady-state concentrations.
¢ Sample Collection: On study days, an observed 6th dose was administered. Blood samples were
drawn 45 and 180 minutes post-dose. Serum was separated and frozen at -80°C pending analysis.
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e Bioanalysis: Total and free (unbound) drug concentrations for both penicillin-V and probenecid were
determined using a validated high-performance liquid chromatography/triple quadrupole mass
spectrometry (TQ LC/MS) method. Free drug concentrations were obtained via ultrafiltration [2].

¢ Pharmacokinetic/Pharmacodynamic Analysis: A population PK model was developed using the
concentration-time data. Monte Carlo simulations were used to calculate the Probability of Target
Attainment (PTA) for various dosing scenarios, with the target being the time that the free drug
concentration remains above the Minimum Inhibitory Concentration (fT>MIC).

Quantitative Data Summary
The tables below summarize the key PK and PD findings from the study.

Table 1: Impact of Probenecid on Penicillin-V Serum Concentrations [1] [2] This table shows the mean
difference (95% CI) in serum concentrations between probenecid-boosted and penicillin-V alone at two

critical time points.

Concentration Type Time Post-Dose Mean Difference (95% CI) P-value
Total Penicillin-V 45 minutes +4.32 mg/L (3.20 to 5.32) <0.001
180 minutes +2.2 mg/L (1.58 to 3.25) < 0.001
Free Penicillin-V 45 minutes +1.15 mg/L (0.88 to 1.42) <0.001
180 minutes +0.5 mg/L (0.35 to 0.76) <0.001

Table 2: Dosing & Probability of Target Attainment (PTA) Outcomes [1] [2] This table summarizes the

pharmacodynamic outcome of the boosting strategy.

Parameter Finding

PTA Analysis Probenecid co-administration allowed for a fourfold increase in the MIC
Outcome covered by the penicillin-V regimen.

Safety & The addition of probenecid was reported to be safe and well-tolerated.
Tolerability
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Key Workflow and Logical Relationships

The diagram below illustrates the structured workflow of the clinical study and the logical pathway of the

pharmacokinetic boosting mechanism.
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Discussion and Application Notes

The study demonstrates that pharmacokinetic boosting with probenecid is a viable strategy to optimize

penicillin-V therapy [1] [2]. This approach has two significant implications:

e Extending Spectrum: It can potentially restore the utility of oral penicillin V against bacterial
isolates with higher MICs (up to a fourfold increase), thereby helping to combat rising antimicrobial
resistance.

¢ Addressing Shortages: In scenarios with penicillin supply shortages, this strategy could allow for the
use of lower penicillin V doses to achieve the same target exposure, preserving drug supplies.

For researchers, this protocol provides a framework for optimizing other narrow-spectrum beta-lactam
antibiotics. The combination of a crossover clinical study design with robust TQ LC/MS analysis and PTA

modeling using Monte Carlo simulation is a powerful methodology for antimicrobial dose optimization.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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